Product packaging for 3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole(Cat. No.:)

3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole

Cat. No.: B7785130
M. Wt: 340.4 g/mol
InChI Key: KXTOXKFIQZVZHA-UHFFFAOYSA-N
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Description

3,5-Bis(2,4-dimethoxyphenyl)-1H-pyrazole (CAS 1228933-23-0) is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a core pyrazole structure, a five-membered ring with two adjacent nitrogen atoms known for its wide spectrum of biological activities . Recent scientific investigations highlight its significant potential as a potent and selective inhibitor for metalloproteinases, particularly targeting the meprin α and β isoenzymes . These proteases are emerging as important drug targets linked to pathologies such as cancer, Alzheimer's disease, and fibrotic disorders . The 3,5-diaryl substitution pattern is a key pharmacophore, and studies indicate that derivatives of this chemical class can achieve potent inhibition of meprin α, making them suitable as chemical probes for further target validation and pathophysiological investigation . As part of the pyrazole family of heterocyclic compounds, which are recognized for their anti-microbial, anti-inflammatory, and anti-cancer properties, this bis-dimethoxyphenyl derivative offers researchers a promising lead structure for developing novel therapeutic agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N2O4 B7785130 3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-22-12-5-7-14(18(9-12)24-3)16-11-17(21-20-16)15-8-6-13(23-2)10-19(15)25-4/h5-11H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTOXKFIQZVZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NN2)C3=C(C=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Characterization of 3,5 Bis 2,4 Dimethoxyphenyl 1h Pyrazole

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous confirmation of a compound's elemental composition. For 3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole, the molecular formula is C₁₉H₂₀N₂O₄. fluorochem.co.uk HRMS analysis would provide a highly accurate mass measurement of the molecular ion, which can be compared to the theoretical exact mass calculated from its molecular formula.

The theoretical monoisotopic mass of C₁₉H₂₀N₂O₄ is 340.1423 Da. In a typical HRMS experiment, the compound would be ionized (e.g., via electrospray ionization, ESI) and the mass-to-charge ratio (m/z) of the resulting ion (e.g., [M+H]⁺) would be measured. The experimentally determined m/z value is expected to be very close to the calculated value, typically within a few parts per million (ppm), thus confirming the molecular formula. While specific experimental HRMS data for this exact compound is not detailed in the available literature, the technique remains the standard for such validation.

Table 1: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C₁₉H₂₀N₂O₄
Theoretical Monoisotopic Mass 340.1423 Da
Theoretical [M+H]⁺ 341.1496 Da

Note: This table is based on theoretical calculations.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

The photophysical properties of this compound are investigated using UV-Vis absorption and fluorescence spectroscopy. These techniques provide information about the electronic transitions within the molecule.

Electronic Transitions and Chromophoric Behavior of this compound

The UV-Vis absorption spectrum of this compound is dictated by its constituent chromophores: the pyrazole (B372694) ring and the two 2,4-dimethoxyphenyl substituents. Pyrazole-based molecules are known to exhibit electronic transitions that can be influenced by solvent polarity and substitution patterns. researchgate.netphyschemres.org The absorption bands are generally attributed to π→π* and n→π* transitions associated with the aromatic and heterocyclic systems.

Studies on structurally similar pyrazoline derivatives show absorption maxima that are influenced by the electronic nature of the substituents on the phenyl rings. physchemres.orgresearchgate.net For this compound, the electron-donating methoxy (B1213986) groups on the phenyl rings are expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted phenyl-pyrazoles. Theoretical studies on related pyrazoles have helped in assigning these electronic transitions. researchgate.netphyschemres.org For instance, the absorption spectrum of a pyrazole ligand, pypz R(16)py, in a CH₂Cl₂ solution showed distinct absorption bands related to its molecular structure. researchgate.net

Fluorescence Spectroscopy and Quantum Yield Determination

Many pyrazole and pyrazoline derivatives are known for their fluorescent properties. researchgate.net The emission spectrum is typically red-shifted compared to the absorption spectrum (a phenomenon known as Stokes shift). The fluorescence quantum yield (Φf), which measures the efficiency of the emission process, is a key parameter determined in these studies.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

Single Crystal X-ray Diffraction of this compound

Table 2: Representative Crystallographic Data for a Related Pyrazole Derivative (3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole). researchgate.netnih.gov

Parameter Value
Chemical Formula C₂₃H₂₂N₂O₂
Crystal System Monoclinic
Space Group P2₁/a
a (Å) 9.4788 (5)
b (Å) 10.1893 (6)
c (Å) 19.9139 (10)
β (°) 92.296 (4)
Volume (ų) 1921.79 (18)

Analysis of Crystal Packing and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. For this compound, several key interactions are anticipated based on its structure and data from analogous compounds. mdpi.com

Hydrogen Bonding: The 1H-pyrazole moiety contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-type nitrogen atom). This allows for the formation of N-H···N hydrogen bonds, which can lead to the assembly of molecules into dimers or polymeric chains (catemers). nih.goviaea.org

π-π Stacking: The presence of multiple aromatic rings (one pyrazole and two dimethoxyphenyl groups) facilitates π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, are a significant force in the crystal packing of many aromatic compounds, with centroid-centroid distances typically in the range of 3.3 to 3.8 Å. nih.govresearchgate.net

C-H···O Interactions: The methoxy groups provide oxygen atoms that can act as weak hydrogen bond acceptors. Intramolecular and intermolecular C-H···O interactions between a carbon-hydrogen bond and a methoxy oxygen atom are expected to contribute to the stability of the crystal structure. mdpi.com

Studies on related pyrazole structures have shown how different combinations of these interactions, such as N-H···O and N-H···S bonds in pyrazole-1-carbothioamides, dictate the final supramolecular assembly. mdpi.com Similarly, in the crystal structure of 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, N-H···O hydrogen bonds lead to the formation of inversion dimers. mdpi.com Hirshfeld surface analysis is another powerful tool used to visualize and quantify these diverse intermolecular contacts. nih.govnih.gov

Polymorphism and Cocrystal Screening for this compound

A comprehensive search of scientific literature and crystallographic databases did not yield specific research findings on the polymorphism or cocrystal screening of the chemical compound This compound . While extensive research has been conducted on the synthesis, structural analysis, and various applications of other substituted pyrazole derivatives, including studies on their polymorphic forms and the formation of cocrystals, no such studies have been published for this compound itself.

The investigation of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of pharmaceutical and materials science. Different polymorphs of a compound can exhibit varied physicochemical properties, including solubility, melting point, and stability, which can significantly impact its application and performance.

Similarly, cocrystal screening, which involves combining a target molecule with other compounds (coformers) to form a new crystalline solid, is a widely used strategy to enhance the properties of active pharmaceutical ingredients and other functional materials.

Although no specific data exists for this compound, the broader field of pyrazole chemistry demonstrates a rich landscape of crystallographic diversity. For instance, studies on related compounds such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide have explored the formation of multicomponent crystals and analyzed their hydrogen bonding networks. These studies highlight the potential for pyrazole-based compounds to form diverse solid-state structures. However, direct extrapolation of these findings to this compound is not scientifically rigorous without experimental evidence.

The absence of published data on the polymorphism and cocrystal screening of this compound indicates a potential area for future research. Such studies would be valuable in fully characterizing the solid-state properties of this compound and could unlock new applications or enhance its existing potential. Future investigations would likely involve systematic screening of crystallization conditions (e.g., different solvents, temperatures, and crystallization techniques) to identify potential polymorphs. Furthermore, a systematic cocrystal screen with a library of pharmaceutically acceptable coformers could reveal novel solid forms with tailored properties.

Computational Chemistry and Theoretical Modeling of 3,5 Bis 2,4 Dimethoxyphenyl 1h Pyrazole

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. nih.goveurasianjournals.com These calculations can elucidate the molecule's three-dimensional structure, electron distribution, and chemical reactivity.

The first step in the computational study of a molecule is typically geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, thus predicting the most stable three-dimensional structure of the molecule. For a molecule with multiple rotatable bonds, such as the phenyl rings in 3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole, a conformational analysis is necessary to identify the global minimum energy conformer among many possible local minima.

ParameterPredicted Value Range
Pyrazole (B372694) RingNearly Planar
Dihedral Angle (Pyrazole - Phenyl 1)10° - 40°
Dihedral Angle (Pyrazole - Phenyl 2)10° - 40°
C-N Bond Lengths (in pyrazole)1.32 - 1.38 Å
C-C Bond Lengths (in pyrazole)1.39 - 1.45 Å

Note: The data in this table represents typical values observed in computational studies of related 3,5-diaryl-1H-pyrazoles and serves as an estimation for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenyl rings and the pyrazole ring, while the LUMO would likely be distributed over the entire aromatic system. The energy gap can be calculated to predict its reactivity in various chemical reactions. mdpi.com

OrbitalPredicted Energy Range (eV)
HOMO-5.5 to -6.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap3.5 to 5.5

Note: The data in this table represents typical values observed in computational studies of related 3,5-diaryl-1H-pyrazoles and serves as an estimation for this compound.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. The MEP map is colored to indicate different potential values, with red typically representing regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the regions of negative electrostatic potential are expected to be located around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the methoxy (B1213986) groups. The hydrogen atoms of the pyrazole NH and the aromatic rings would exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)

Computational methods can predict various spectroscopic properties of a molecule with a reasonable degree of accuracy. These predictions can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated shifts, when compared with experimental data, can help in the structural elucidation of the compound. For this compound, distinct signals would be predicted for the protons and carbons of the pyrazole ring and the two different dimethoxyphenyl substituents.

IR Frequencies: The vibrational frequencies of a molecule can be calculated to simulate its infrared (IR) spectrum. This allows for the assignment of the observed absorption bands to specific vibrational modes, such as N-H stretching, C=N stretching, and aromatic C-H bending.

UV-Vis Maxima: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule and thus its ultraviolet-visible (UV-Vis) absorption spectrum. The calculated maximum absorption wavelengths (λmax) can provide insights into the electronic structure and chromophores present in the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations are typically performed on a single molecule in the gas phase, molecular dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent or in a biological system. nih.govnih.gov MD simulations provide a dynamic picture of the molecule's conformational changes, flexibility, and interactions with its surroundings.

For this compound, MD simulations could be employed to study its conformational flexibility in different solvents, the stability of its hydrogen-bonding interactions, and its potential to interact with biological macromolecules. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and a particular property of interest. nih.govneuroquantology.com These models can then be used to predict the properties of new, unsynthesized compounds.

For a class of compounds like 3,5-diaryl-1H-pyrazoles, a QSPR model could be developed to predict properties such as solubility, melting point, or a specific biological activity. tandfonline.com This would involve calculating a set of molecular descriptors (e.g., topological, electronic, steric) for a series of related pyrazole derivatives and then using statistical methods to correlate these descriptors with the observed property. researchgate.netijournalse.org Such a model could guide the design of new this compound derivatives with enhanced properties.

Reactivity and Reaction Mechanisms of 3,5 Bis 2,4 Dimethoxyphenyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Dimethoxyphenyl Moieties

The 2,4-dimethoxyphenyl substituents are highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two methoxy (B1213986) groups. These groups direct incoming electrophiles primarily to the ortho and para positions. In the case of a 2,4-disubstituted ring, the positions for substitution are well-defined.

Electrophilic aromatic substitution (SEAr) is a fundamental organic reaction where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org Key examples of such reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The methoxy groups at positions 2 and 4 of the phenyl rings in 3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole are strong activating groups, making the aromatic rings electron-rich and thus highly susceptible to electrophilic attack.

The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of the reaction. The positions ortho and para to the methoxy groups are activated. In the 2,4-dimethoxyphenyl moiety, the C5 position is ortho to the C4-methoxy group and para to the C2-methoxy group, making it the most likely site for electrophilic attack. The C3 position is also activated, being ortho to both methoxy groups, but may be sterically hindered.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Dimethoxyphenyl Moieties

Electrophilic ReagentExpected Major Product(s)
HNO₃/H₂SO₄ (Nitration)Substitution at the C5 position of the dimethoxyphenyl rings.
Br₂/FeBr₃ (Bromination)Substitution at the C5 position of the dimethoxyphenyl rings.
SO₃/H₂SO₄ (Sulfonation)Substitution at the C5 position of the dimethoxyphenyl rings.
R-Cl/AlCl₃ (Friedel-Crafts Alkylation)Substitution at the C5 position of the dimethoxyphenyl rings.
R-COCl/AlCl₃ (Friedel-Crafts Acylation)Substitution at the C5 position of the dimethoxyphenyl rings.

Reactions at the Pyrazole (B372694) N1-Position (e.g., Alkylation, Acylation, Arylation)

The pyrazole ring contains two nitrogen atoms, with the N1-position being a common site for functionalization. The N-H proton is acidic and can be removed by a base to generate a pyrazolate anion, which is a potent nucleophile. This anion can then react with various electrophiles.

Alkylation: N-alkylation of pyrazoles is a well-established transformation that can be achieved under various conditions. google.comsemanticscholar.org Typically, a base is used to deprotonate the pyrazole, followed by the addition of an alkylating agent such as an alkyl halide. semanticscholar.org The regioselectivity of alkylation in unsymmetrical pyrazoles can be influenced by steric factors. semanticscholar.org

Acylation: N-acylation of pyrazoles can be accomplished using acylating agents like acyl chlorides or anhydrides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. The resulting N-acylpyrazoles are versatile intermediates in organic synthesis. For instance, (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone has been prepared via an oxidative functionalization reaction of an aldehyde with pyrazole. mdpi.com

Arylation: N-arylation of pyrazoles can be achieved through methods such as nucleophilic aromatic substitution with activated aryl halides or through transition-metal-catalyzed cross-coupling reactions. Microwave irradiation has been shown to be an effective technique to accelerate N-arylation reactions of pyrazoles. semanticscholar.org

Table 2: Examples of N1-Position Functionalization of Pyrazoles

Reaction TypeReagentsGeneral Product
AlkylationBase (e.g., NaH, K₂CO₃), Alkyl halide (R-X)1-Alkyl-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole
AcylationBase (e.g., Pyridine, Et₃N), Acyl chloride (R-COCl)1-Acyl-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole
ArylationBase (e.g., K₂CO₃), Activated aryl halide (Ar-X)1-Aryl-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole

Transformations Involving the Pyrazole Ring System

The pyrazole ring itself is generally stable due to its aromatic character. However, under certain conditions, it can undergo transformations. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position. nih.gov Nucleophilic attacks are more likely to occur at the C3 and C5 positions. nih.gov

The presence of the bulky 2,4-dimethoxyphenyl groups at the C3 and C5 positions of the target molecule would likely sterically hinder direct nucleophilic attack at these positions. Electrophilic substitution at the C4 position remains a possibility, although the electron-rich nature of the dimethoxyphenyl rings might make them more reactive towards electrophiles than the pyrazole ring itself.

Oxidation and Reduction Profiles of the Compound

The oxidation and reduction of pyrazole derivatives can lead to a variety of products, depending on the reagents and reaction conditions. The pyrazole ring is relatively resistant to oxidation, but strong oxidizing agents can lead to ring cleavage. The dimethoxyphenyl moieties, being electron-rich, are more susceptible to oxidation.

Reduction of the pyrazole ring is also possible, leading to pyrazoline or pyrazolidine derivatives. Catalytic hydrogenation is a common method for such reductions. The choice of catalyst and reaction conditions can influence the degree of reduction.

Photochemical Reactivity and Stability Studies

The photochemical behavior of pyrazole-containing compounds is an active area of research. Arylazopyrazoles, for example, have been investigated as photoswitches due to their ability to undergo reversible E-Z isomerization under light irradiation. nih.gov Studies on terarylenes containing a pyrazole bridge have shown that UV-induced 6π-electrocyclization of the 1,3,5-hexatriene system may not occur, with other photochemical transformations taking precedence. beilstein-journals.orgsemanticscholar.orgnih.gov

Coordination Chemistry of 3,5 Bis 2,4 Dimethoxyphenyl 1h Pyrazole As a Ligand

Ligand Properties of 3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole

There is no available data on the chelating and bridging capabilities of this specific pyrazole (B372694) derivative through its nitrogen atoms.

No studies were found that investigate the influence of the 2,4-dimethoxyphenyl substituents on the ligand's electron-donating properties.

Structural Analysis of Metal Complexes via X-ray Diffraction

Consequently, without any synthesized complexes, there are no X-ray diffraction studies or structural analyses to report.

Due to the absence of any research findings, including experimental data, characterization details, or structural information for this compound and its potential metal complexes, the creation of an authoritative and factual article as requested is not feasible. To do so would require speculation and the use of information from unrelated compounds, which would violate the core principles of scientific accuracy and the specific constraints of the request. Therefore, no article, data tables, or list of compounds can be generated.

Derivatization Strategies and Functional Material Design Based on 3,5 Bis 2,4 Dimethoxyphenyl 1h Pyrazole

Design of Derivatives for Tunable Electronic and Optical Properties

The strategic modification of the 3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole core structure is a logical approach to fine-tune its electronic and optical characteristics. The introduction of various electron-donating or electron-withdrawing groups onto the pyrazole (B372694) or phenyl rings could, in theory, modulate the frontier molecular orbital (HOMO-LUMO) energy levels. This, in turn, would influence the absorption and emission spectra, potentially leading to materials with tailored optical properties for specific applications. However, a detailed search of scientific databases and chemical literature did not yield any specific studies that have synthesized and characterized such derivatives of this compound or reported on their electronic and optical properties.

Incorporation into Supramolecular Architectures and Self-Assembled Systems

The inherent hydrogen bonding capabilities of the 1H-pyrazole moiety, featuring both a hydrogen donor (N-H) and a hydrogen acceptor (N) site, make it an excellent candidate for the construction of ordered supramolecular architectures. nih.govresearchgate.netresearchgate.netaablocks.com The dimethoxyphenyl substituents could further influence self-assembly through weaker intermolecular interactions such as π-π stacking and C-H···π interactions. researchgate.net The formation of dimers, trimers, or extended polymeric chains via hydrogen bonding is a well-documented phenomenon for other pyrazole-based compounds. researchgate.net These self-assembled systems are of interest for creating materials with anisotropic properties or for applications in crystal engineering. aablocks.com Nevertheless, there is no specific research available that details the incorporation of this compound into such supramolecular architectures or describes its self-assembly behavior.

Exploration of Non-Linear Optical (NLO) Properties in Derivatives

Organic molecules with extended π-conjugation and donor-acceptor motifs are often investigated for their non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. rsc.org The derivatization of pyrazoles to enhance their NLO response is an active area of research. sigmaaldrich.com Theoretical and experimental studies on other pyrazoline derivatives have shown that their third-order electronic susceptibility can be significant. researchgate.net While the this compound structure possesses aromatic rings that could contribute to NLO effects, a comprehensive search did not uncover any studies that have investigated or reported on the NLO properties of this specific compound or its derivatives.

Applications in Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

The inherent fluorescence of many pyrazole and pyrazoline derivatives has led to their exploration as emissive materials or hosts in organic light-emitting diodes (OLEDs). The photophysical properties of pyrazole-based compounds can be tuned through chemical modification to achieve emission across the visible spectrum. For instance, some pyrazoline derivatives are known for their blue-emitting properties. Platinum(II) complexes incorporating pyrazolate bridges have also been shown to be highly luminescent. rsc.org While the potential for this compound in luminescent materials and OLEDs can be inferred from the broader class of pyrazole compounds, there are no specific reports on its synthesis for, or performance in, OLED devices.

Development of Molecular Sensors and Recognition Systems

The pyrazole scaffold is a versatile platform for the design of molecular sensors due to the presence of nitrogen atoms that can act as binding sites for cations and anions. The development of pyrazole-based fluorescent chemosensors is a topic of considerable interest. These sensors can signal the presence of specific analytes through changes in their fluorescence intensity or wavelength. While numerous pyrazole derivatives have been functionalized to act as selective sensors for various ions, there is no available research detailing the development or application of this compound or its derivatives as molecular sensors or in recognition systems.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives is a cornerstone of heterocyclic chemistry, with ongoing research focused on improving efficiency, sustainability, and molecular diversity. tandfonline.comresearchgate.net While classical methods like the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648), remain fundamental, future research is aimed at overcoming limitations such as the formation of isomeric mixtures and the use of harsh reaction conditions. tandfonline.commdpi.com

Emerging synthetic strategies that could be applied to the synthesis of 3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole and its analogues include:

Catalytic Innovations : The use of advanced catalysts is a primary focus. tandfonline.com This includes heterogeneous catalysts like nano-ZnO and magnetic nanoparticles, which offer advantages such as high efficiency, easy separation, and reusability. mdpi.comias.ac.in Homogeneous catalysis, employing transition metals like palladium and copper, continues to evolve for constructing the pyrazole ring with high selectivity. tandfonline.com

Green Chemistry Approaches : There is a significant shift towards environmentally benign synthetic protocols. researchgate.net These include microwave-assisted synthesis, which can dramatically reduce reaction times, and the use of eco-friendly solvents like deep eutectic solvents or even solvent-free conditions. researchgate.netias.ac.in One-pot multicomponent reactions are also gaining prominence as they improve atom economy by combining several synthetic steps into a single operation. mdpi.comias.ac.in

Flow Chemistry : Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Photoredox Catalysis : Visible-light-mediated photoredox catalysis represents a modern frontier for constructing heterocyclic rings under mild conditions, offering new pathways for pyrazole synthesis that were previously inaccessible.

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives
MethodologyKey FeaturesPotential AdvantagesReference
Classical Condensation (e.g., Knorr)Reaction of 1,3-dicarbonyls and hydrazines.Well-established, readily available starting materials. tandfonline.comnih.gov
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Reduced reaction times, often higher yields, improved energy efficiency. researchgate.netmdpi.com
Nano-Catalyzed ReactionsEmployment of catalysts like nano-ZnO.High efficiency, recyclability of the catalyst, environmentally friendly. mdpi.com
Multicomponent ReactionsOne-pot synthesis involving three or more reactants.High atom economy, procedural simplicity, rapid access to complex molecules. ias.ac.in
1,3-Dipolar CycloadditionReaction between a diazo-compound and an alkyne.High regioselectivity under specific conditions, access to diverse substitutions. tandfonline.comrsc.org

Development of Advanced Functional Materials with Enhanced Performance

The pyrazole scaffold is a privileged structure not only in medicinal chemistry but also in materials science. nih.gov The inherent aromaticity, electron-rich nature, and versatile substitution patterns of compounds like this compound make them excellent candidates for advanced functional materials. nih.gov The dimethoxyphenyl substituents, in particular, can enhance solubility and modulate electronic properties through their electron-donating methoxy (B1213986) groups.

Future research in this area is expected to focus on:

Organic Electronics : Pyrazole derivatives are known for their fluorescent properties, making them suitable for use in Organic Light-Emitting Diodes (OLEDs). nih.gov Future work could involve fine-tuning the molecular structure of this compound to optimize its photophysical properties, such as quantum yield, emission color, and stability, for next-generation displays and lighting.

Nonlinear Optical (NLO) Materials : The delocalized π-electron system of the pyrazole ring, extended by the aryl substituents, can give rise to significant nonlinear optical properties. unar.ac.id These materials are crucial for applications in telecommunications, optical computing, and photonics. Research will likely explore how modifications to the pyrazole core and its substituents can enhance NLO responses. unar.ac.id

Chemosensors : The nitrogen atoms within the pyrazole ring can act as binding sites for metal ions or other analytes. By incorporating specific functional groups, derivatives of this compound could be developed as highly selective and sensitive fluorescent sensors for environmental monitoring or biological imaging.

Table 2: Potential Applications of Pyrazole-Based Functional Materials
Application AreaRelevant PropertyResearch GoalReference
Organic Light-Emitting Diodes (OLEDs)Fluorescence / ElectroluminescenceDevelop stable, efficient emitters with tunable colors for displays and lighting. nih.gov
Nonlinear Optics (NLO)High molecular hyperpolarizabilityDesign materials for optical switching, frequency conversion, and data storage. unar.ac.id
ChemosensorsAnalyte-specific binding and signal transduction (e.g., fluorescence change)Create selective and sensitive sensors for metal ions, anions, or biomolecules. nih.gov
AgrochemicalsBiological activityDiscover new, potent, and environmentally safer pesticides and herbicides. ias.ac.innih.gov

Interdisciplinary Research Opportunities

The versatility of the pyrazole nucleus provides a platform for extensive interdisciplinary research, bridging chemistry with biology, physics, and engineering. bohrium.com The unique characteristics of this compound make it an ideal candidate for collaborative projects aimed at solving complex scientific problems.

Emerging opportunities for interdisciplinary research include:

Medicinal Chemistry and Chemical Biology : Pyrazole derivatives are central to many pharmaceuticals. researchgate.net Collaborative efforts between synthetic chemists and biologists could explore derivatives of this compound as potential anticancer, antimicrobial, or anti-inflammatory agents. nih.govmdpi.com Understanding the structure-activity relationship (SAR) is crucial for designing new therapeutic agents with high efficacy and selectivity. researchgate.net

Materials Science and Physics : The development of new electronic and photonic devices based on pyrazole derivatives requires a close partnership between organic chemists, materials scientists, and physicists. Chemists can synthesize novel compounds with tailored properties, while physicists and engineers can characterize their performance in devices and provide theoretical insights to guide further molecular design.

Supramolecular Chemistry and Crystal Engineering : The pyrazole structure, with its hydrogen bond donors and acceptors, is an excellent building block for constructing complex supramolecular assemblies. mdpi.com Research in this area involves designing molecules that self-assemble into predictable crystalline structures with desired properties, such as porosity for gas storage or specific arrangements for enhanced electronic conductivity.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole?

The synthesis typically involves condensation reactions between substituted hydrazines and diketones or via multicomponent reactions. For example, one-pot oxidative synthesis strategies using internal alkenes and aryl aldehydes have been reported for structurally analogous pyrazole derivatives, enabling efficient formation of the pyrazole core . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical to achieve high yields and purity.

Basic: What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns and aromatic proton environments. For example, 1H-NMR chemical shifts for pyrazole derivatives are typically observed between δ 6.5–8.5 ppm for aromatic protons, with distinct splitting patterns reflecting methoxy group positions .
  • FT-IR : To identify functional groups (e.g., C=O, N-H) and hydrogen bonding interactions. Stretching vibrations for methoxy groups appear near 1250–1050 cm⁻¹ .
  • Single-crystal X-ray diffraction : Provides definitive structural confirmation, including bond lengths, angles, and crystallographic packing .

Advanced: How can computational methods like DFT resolve structural ambiguities in pyrazole derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict optimized geometries, electronic properties, and vibrational frequencies, which can be cross-validated with experimental data. For instance, DFT studies on 3,5-diphenyl-1H-pyrazole revealed close alignment between computed and experimental bond lengths (e.g., C-N: ~1.34 Å), resolving discrepancies in NMR assignments . These methods also aid in predicting reactive sites for further functionalization.

Advanced: How to address contradictions in spectroscopic data for pyrazole-based complexes?

Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or polymorphism. For example, unexpected splitting in 1H-NMR spectra could indicate dynamic processes (e.g., hindered rotation of methoxy groups). Cross-validation with X-ray crystallography is recommended to confirm structural integrity. In cases of metal complexation (e.g., Ni or Cd), FT-IR and mass spectrometry can clarify ligand coordination modes .

Basic: What in vitro assays evaluate the biological activity of this compound?

Common assays include:

  • MTT assay : Measures cytotoxicity via mitochondrial activity reduction.
  • LDH assay : Quantifies membrane integrity by detecting lactate dehydrogenase release.
  • Oxidative stress markers : Total antioxidant capacity (TAC) and total oxidant status (TOS) assays assess pro-oxidant/antioxidant balance in cellular models .

Advanced: How can synthetic routes be optimized for nitrogen-rich pyrazole derivatives with energetic applications?

One-step syntheses from commercially available reagents (e.g., triazole derivatives) yield nitrogen-rich pyrazoles with high thermal stability (Td > 280°C). Key parameters include stoichiometric control of reactants and post-synthetic purification (e.g., recrystallization). For example, 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole exhibits superior detonation velocity (9275 m/s) and low sensitivity, making it suitable for heat-resistant energetic materials .

Advanced: What strategies enhance the supramolecular assembly of pyrazole derivatives for material science applications?

Self-assembly driven by hydrogen bonding, π-π stacking, or anion-π interactions can stabilize supramolecular architectures. For instance, Hofmeister anion templates (e.g., ClO₄⁻) facilitate the formation of nitrogen-rich tubular structures in pyrazole-triazole hybrids, enhancing their stability and energetic performance .

Basic: How is crystallographic data utilized to validate pyrazole derivative structures?

Single-crystal X-ray diffraction provides precise bond metrics (e.g., C-C bond lengths: ~1.48 Å) and torsion angles, critical for confirming regiochemistry and steric effects. For example, crystallographic analysis of 3,5-diphenyl-1H-pyrazole confirmed a planar pyrazole ring with dihedral angles <5° between substituents .

Advanced: What mechanistic insights guide the design of pyrazole-based enzyme inhibitors?

Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target enzymes like acetylcholinesterase (AChE). For analogs such as 2-(3,5-dimethoxyphenyl)-1H-imidazole, hydrophobic interactions with active-site residues (e.g., Trp86) and hydrogen bonding to catalytic triads are critical for inhibition .

Advanced: How do substituent variations (e.g., methoxy vs. trifluoromethyl) impact pyrazole reactivity?

Electron-donating groups (e.g., methoxy) increase aromatic ring electron density, enhancing electrophilic substitution. In contrast, electron-withdrawing groups (e.g., trifluoromethyl) stabilize negative charges, favoring nucleophilic attack. For example, 3,5-bis(trifluoromethyl)-1H-pyrazole exhibits stronger acidity (pKa ~4.2) compared to methoxy-substituted analogs .

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